CL-385319

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CL 385319 is a novel inhibitor of the highly pathogenic H5N1 influenza virus. It specifically inhibits hemagglutinin-mediated viral entry, making it a promising candidate for anti-influenza drug development .

化学反应分析

CL 385319 经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括定点诱变和计算模拟 . 这些反应形成的主要产物是抑制血凝素低 pH 诱导的构象变化的衍生物,从而阻止病毒进入宿主细胞 .

科学研究应用

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of CL-385319 has led to the synthesis of various derivatives aimed at enhancing its antiviral properties. Key findings include:

- Active Derivatives : Among synthesized derivatives, one compound demonstrated an IC50 value of 0.22 μM, highlighting the potential for developing more potent inhibitors .

- Critical Functional Groups : The presence of specific substituents, such as a 3-fluoro-5-(trifluoromethyl)benzamide moiety, has been identified as crucial for maintaining high activity levels against H5N1 .

Case Studies and Research Findings

Several studies have explored the effectiveness and potential applications of this compound in clinical settings:

-

Inhibition Studies :

- In vitro experiments demonstrated that this compound effectively inhibits H5N1 pseudovirus infection in MDCK cells, showcasing its potential for therapeutic use against avian influenza .

- A comprehensive analysis indicated that mutations in HA could lead to resistance against this compound, emphasizing the importance of understanding viral evolution in therapeutic strategies .

-

Computational Simulations :

- Molecular dynamics simulations revealed that the binding of this compound to HA stabilizes its structure and prevents necessary conformational rearrangements required for viral fusion. The calculated binding free energy was found to be -36.95 kcal/mol, indicating a strong affinity between the inhibitor and HA .

- Potential for Broader Applications :

作用机制

CL 385319 的作用机制涉及与 H5N1 流感病毒的血凝素蛋白结合。 这种结合稳定了血凝素的中性 pH 结构,抑制了膜融合所需的构象重排 . 通过阻止这些重排,CL 385319 有效地阻止了病毒进入宿主细胞 .

相似化合物的比较

CL 385319 在抑制血凝素介导的病毒进入方面是独一无二的。 类似的化合物包括 MBX2546、FA617 和 GRP-103594,它们与 BMY27709 和 CBS1116 共享类似的支架 . CL 385319 对血凝素蛋白的特异性结合及其诱导契合机制使其特别有效地对抗 H5N1 流感病毒 .

准备方法

CL 385319 的制备涉及包括分子对接、分子动力学模拟和分子力学广义玻恩表面积计算的合成路线 . 文献中没有详细的工业生产方法。

属性

CAS 编号 |

1210501-46-4 |

|---|---|

分子式 |

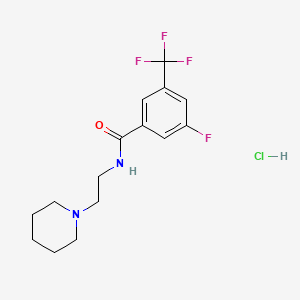

C15H19ClF4N2O |

分子量 |

354.774 |

IUPAC 名称 |

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |

InChI 键 |

FEMIHMMAZDXYBI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |

同义词 |

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。